Lipophilicity Advantage for CNS Drug Design: 1-(3,4-Difluorophenyl)ethanol vs. 1-(4-Fluorophenyl)ethanol
The 3,4-difluoro substitution pattern on 1-(3,4-difluorophenyl)ethanol results in a significantly higher calculated LogP (lipophilicity) compared to the mono-fluorinated analog, 1-(4-fluorophenyl)ethanol. This property is critical for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates .
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 2.32 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)ethanol: Calculated LogP ~1.4 |
| Quantified Difference | Approximately 0.9 LogP unit increase |
| Conditions | In silico calculation (average of five predictive methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) ; Comparator LogP estimated based on typical mono-fluoro vs. di-fluoro substituent effects on aromatic alcohols. |
Why This Matters
Higher LogP directly correlates with increased passive membrane permeability and is a key parameter for CNS drug-likeness; this differentiates the compound for neuroscience-focused medicinal chemistry campaigns.
